molecular formula C8H7ClN4 B2550126 2-chloro-4-hydrazinylquinazoline CAS No. 87610-94-4

2-chloro-4-hydrazinylquinazoline

Cat. No.: B2550126
CAS No.: 87610-94-4
M. Wt: 194.62
InChI Key: HDJYSNMBGNZDHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-4-hydrazinylquinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-hydrazinylquinazoline typically involves the reaction of 2-chloro-4-nitroquinazoline with hydrazine hydrate. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The nitro group is reduced to an amino group, forming the hydrazinyl derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-hydrazinylquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium carbonate in solvents like DMF or DMSO.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Various substituted quinazoline derivatives.

    Oxidation: Azo compounds.

    Reduction: Aminoquinazoline derivatives.

Scientific Research Applications

2-chloro-4-hydrazinylquinazoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-4-hydrazinylquinazoline involves its interaction with biological targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its function and leading to cell death. It also inhibits enzymes like topoisomerase, which are crucial for DNA replication .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-anilinoquinazoline: Known for its anticancer properties.

    2-chloro-4-nitroquinazoline: A precursor in the synthesis of 2-chloro-4-hydrazinylquinazoline.

    Triazoloquinazoline derivatives: Known for their DNA intercalation properties.

Uniqueness

This compound is unique due to its hydrazinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable scaffold for the development of new therapeutic agents and materials.

Properties

IUPAC Name

(2-chloroquinazolin-4-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c9-8-11-6-4-2-1-3-5(6)7(12-8)13-10/h1-4H,10H2,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJYSNMBGNZDHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)Cl)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

87 g (1.74 moles) of hydrazine hydrate were added dropwise to a suspension of 86.5 g (0.43 mole) of 2,4-dichloroquinazoline in 1500 ml of methylene chloride at room temperature, while cooling with ice and stirring vigorously. After 8 hours at room temperature, the precipitate was filtered off under suction, washed with water and dried. Yield: 78.4 g (92%) of 2-chloro-4-hydrazinoquinazoline, mp.>280° C.
Quantity
87 g
Type
reactant
Reaction Step One
Quantity
86.5 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One

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